molecular formula C19H28INO5 B4039837 1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid

1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4039837
M. Wt: 477.3 g/mol
InChI Key: CWJZWUAUFPDLHO-UHFFFAOYSA-N
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Description

1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodophenoxy group attached to a butyl chain, linked to a dimethylpiperidine moiety, and further complexed with oxalic acid

Scientific Research Applications

1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. This can be achieved through the iodination of phenol, followed by the reaction with butyl bromide to form the iodophenoxybutane. The next step involves the reaction of this intermediate with 3,5-dimethylpiperidine under appropriate conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the iodine atom and formation of a phenol derivative.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiolates, leading to the formation of azido or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Sodium azide, thiolates, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Phenol derivatives.

    Substitution: Azido derivatives, thiol derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can facilitate binding to these targets, while the piperidine ring may modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Bromophenoxy)butyl]-3,5-dimethylpiperidine: Similar structure but with a bromine atom instead of iodine.

    1-[4-(4-Chlorophenoxy)butyl]-3,5-dimethylpiperidine: Contains a chlorine atom in place of iodine.

    1-[4-(4-Fluorophenoxy)butyl]-3,5-dimethylpiperidine: Features a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine imparts unique properties, such as higher molecular weight and potential for radiolabeling, which are not present in its bromine, chlorine, or fluorine analogs. This makes it particularly valuable in applications requiring specific interactions or imaging capabilities.

Properties

IUPAC Name

1-[4-(4-iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26INO.C2H2O4/c1-14-11-15(2)13-19(12-14)9-3-4-10-20-17-7-5-16(18)6-8-17;3-1(4)2(5)6/h5-8,14-15H,3-4,9-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJZWUAUFPDLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCCOC2=CC=C(C=C2)I)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 2
1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
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1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
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1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 5
1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.